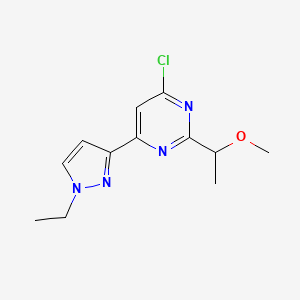

4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine

CAS No.:

Cat. No.: VC20141433

Molecular Formula: C12H15ClN4O

Molecular Weight: 266.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClN4O |

|---|---|

| Molecular Weight | 266.73 g/mol |

| IUPAC Name | 4-chloro-6-(1-ethylpyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine |

| Standard InChI | InChI=1S/C12H15ClN4O/c1-4-17-6-5-9(16-17)10-7-11(13)15-12(14-10)8(2)18-3/h5-8H,4H2,1-3H3 |

| Standard InChI Key | VDJUDLRUUKGQTA-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=CC(=N1)C2=CC(=NC(=N2)C(C)OC)Cl |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 4-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)-2-(1-methoxyethyl)pyrimidine is C₁₂H₁₅ClN₄O, with a molecular weight of 266.73 g/mol . Its IUPAC name reflects the substitution pattern:

-

4-Chloro: A chlorine atom at position 4 of the pyrimidine ring.

-

6-(1-Ethyl-1H-pyrazol-3-yl): A 1-ethyl-substituted pyrazole ring attached at position 6.

The compound’s SMILES notation is CC(C1=NC(C2=CC(C)=NN2CC)=CC(Cl)=N1)OC, highlighting the connectivity of substituents .

Synthesis and Synthetic Routes

While no direct synthesis protocol for this compound is documented in the provided sources, analogous pyrazolo-pyrimidine derivatives are synthesized via multi-step routes involving:

-

Cyclization: Reaction of 5-amino-pyrazole-4-carboxylates with chloroacetonitrile to form pyrimidinone intermediates .

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) to introduce chloro groups .

-

Alkylation: Use of iodoethane or similar alkylating agents to introduce ethyl or methoxyethyl groups .

For example, 4-chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is synthesized by reacting a pyrazole precursor with sodium hydride and iodoethane in acetonitrile . A similar approach could be adapted for the target compound by substituting appropriate reagents.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 266.73 g/mol | |

| Molecular Formula | C₁₂H₁₅ClN₄O | |

| Solubility | Likely lipophilic due to chloro and alkyl groups | Inferred |

| Melting Point | Not reported | - |

The chloro and methoxyethyl groups enhance solubility in organic solvents, while the pyrazole ring may contribute to hydrogen bonding potential .

Biological Activity and Mechanisms

Antitubercular Activity

Compounds with chloro and pyrazole substituents demonstrate iron-chelating properties, impairing Mycobacterium tuberculosis growth . For example, 4-chloro-6-(1-methyl-3-pyrazolyl)pyrimidine analogs showed MIC values <1 µg/mL against TB strains .

Apoptosis and Cell Cycle Arrest

Related derivatives induce apoptosis by modulating BAX/Bcl-2 ratios (e.g., an 8.8-fold increase in BAX/Bcl-2 observed in compound 12b) . Cell cycle arrest at S and G2/M phases is also common, suggesting DNA replication interference .

Applications in Medicinal Chemistry

The compound’s scaffold is versatile for derivatization:

-

Kinase Inhibitors: Structural analogs are potent CDK2/cyclin A2 inhibitors, with IC₅₀ values in the nanomolar range .

-

Antimicrobial Agents: Pyrimidine derivatives show efficacy against drug-resistant bacterial strains .

-

Agrochemicals: Chlorinated pyrimidines are explored as herbicides and fungicides.

Future Perspectives

Further research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume